2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine

Overview

Description

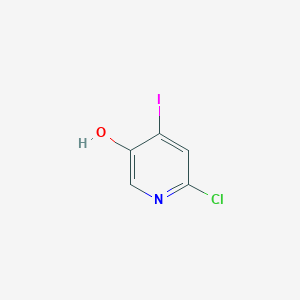

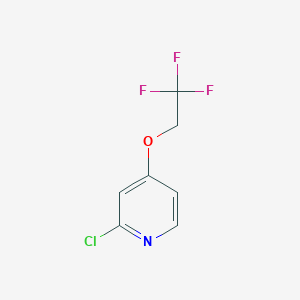

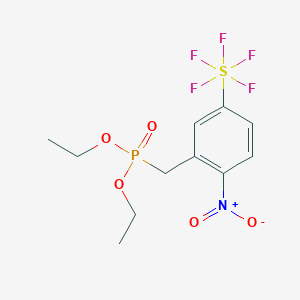

“2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine” is a chemical compound with the molecular formula C7H5ClF3NO . It is used as an intermediate in the synthesis of various pharmaceutical and agrochemical products .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 2nd position and a trifluoroethoxy group at the 4th position . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 211.57 . It is a liquid or solid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Synthesis and Applications in Herbicide Production

2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron. The synthesis process includes Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Crystallographic Studies and Structural Analysis

The compound has been used in crystallography studies, which revealed weak aromatic π–π stacking between inversion-related pairs of pyridine rings, aiding in understanding the packing of such molecules (Zhiqiang Feng et al., 2010).

Medicinal Chemistry Research

In medicinal chemistry, derivatives of this compound, like 2,2-difluorobenzodioxole moiety, have been explored for their potential as metabolically stable alternatives to benzodioxole fragments. This exploration includes the synthesis of novel derivatives for potential pharmaceutical applications (M. P. Catalani et al., 2010).

Life Sciences-Oriented Research

This compound has facilitated the development of new building blocks for life-sciences-oriented research, including its regioselective functionalization by organometallic methods. These advancements have broadened the scope of its applications in various fields of life sciences (Baptiste Manteau et al., 2010).

Synthesis of Molecular Structures for Various Applications

It has been used in the synthesis of complex molecular structures like substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines, which were further characterized and confirmed by X-ray crystallography (Sen Ma et al., 2016).

Contribution to Pyridine Derivative Synthesis Studies

The compound contributes significantly to the synthesis study of pyridine derivatives, particularly in the context of pharmaceuticals, agrochemicals, and biochemicals, especially herbicides. The synthesis methods and applications are continuously evolving, underscoring its importance in various chemical industries (Li Zheng-xiong, 2004).

Safety and Hazards

The safety information for “2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future directions for “2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine” and its derivatives are promising. They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIHRRMIARXQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679974 | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885277-01-0 | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)